2,5-Dioxopyrrolidin-1-yl 3-(3,4-difluorophenyl)propanoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-(3,4-difluorophenyl)propanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidine-2,5-dione moiety and a 3,4-difluorophenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(3,4-difluorophenyl)propanoate typically involves the reaction of 3-(3,4-difluorophenyl)propanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-(3,4-difluorophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the NHS ester group.
Hydrolysis: The NHS ester can be hydrolyzed to yield the corresponding carboxylic acid.
Coupling Reactions: It can be used in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and thiols. The reaction is typically carried out in an organic solvent like DMF or DMSO at room temperature.
Hydrolysis: Hydrolysis is performed in aqueous solutions under acidic or basic conditions.
Coupling Reactions: Coupling agents such as DCC or EDC are used in the presence of a base like triethylamine.
Major Products
Amides: Formed through coupling reactions with amines.
Carboxylic Acids: Resulting from hydrolysis of the NHS ester.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-(3,4-difluorophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, for labeling or immobilization.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a crosslinking agent in polymer chemistry
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(3,4-difluorophenyl)propanoate primarily involves its reactivity as an NHS ester. The compound facilitates the formation of stable amide bonds by reacting with primary amines. This property is exploited in various biochemical applications, such as protein labeling and immobilization. The molecular targets include amino groups on proteins and peptides, leading to the formation of covalent bonds .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Another NHS ester with anticonvulsant properties.
2,5-Dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate: Used as a crosslinking agent in biochemical applications
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-(3,4-difluorophenyl)propanoate is unique due to the presence of the 3,4-difluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific chemical modifications and interactions.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(3,4-difluorophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO4/c14-9-3-1-8(7-10(9)15)2-6-13(19)20-16-11(17)4-5-12(16)18/h1,3,7H,2,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFJDSWSPBHXTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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